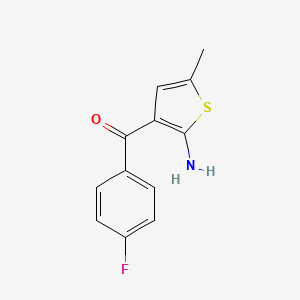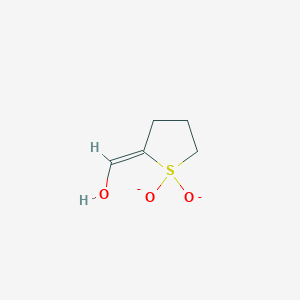
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol is an organic compound characterized by a thiolane ring with a dioxido substituent and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1,1-dioxidothiolan-2-ylidene)methanol typically involves the reaction of thiolane derivatives with oxidizing agents. One common method includes the use of hydrogen peroxide or peracids to introduce the dioxido group into the thiolane ring. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts to enhance the reaction efficiency is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a thiolane ring.
Substitution: Nucleophilic substitution reactions can replace the methanol group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane compounds.
Aplicaciones Científicas De Investigación
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-(1,1-dioxidothiolan-2-ylidene)methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The methanol group may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-(1,1-dioxidothiolan-2-ylidene)ethanol: Similar structure but with an ethanol group instead of methanol.
(Z)-(1,1-dioxidothiolan-2-ylidene)propane: Contains a propane group, leading to different chemical properties.
Uniqueness
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol is unique due to its specific combination of a thiolane ring with a dioxido substituent and a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H8O3S-2 |
|---|---|
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol |
InChI |
InChI=1S/C5H10O3S/c6-4-5-2-1-3-9(5,7)8/h4,6-8H,1-3H2/p-2/b5-4- |
Clave InChI |
MMFSLHZHJNCDPC-PLNGDYQASA-L |
SMILES isomérico |
C1C/C(=C/O)/S(C1)([O-])[O-] |
SMILES canónico |
C1CC(=CO)S(C1)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


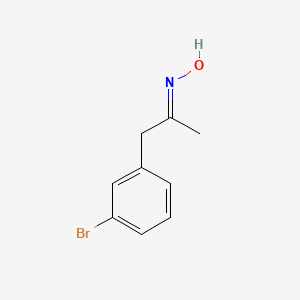
![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)
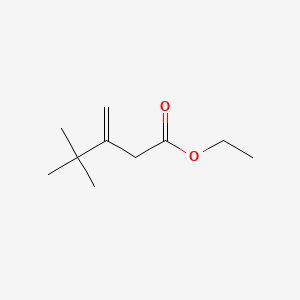
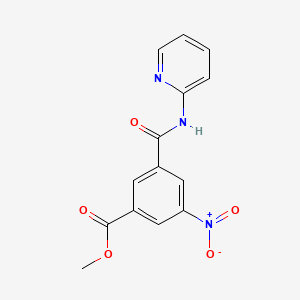
![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)
![5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid](/img/structure/B13823462.png)
![[4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride](/img/structure/B13823473.png)
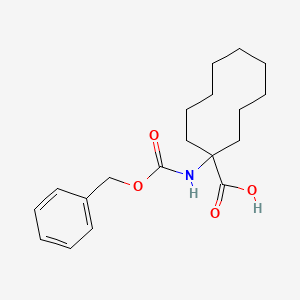
![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 1,6,7,8-tetrahydro-1,6-dimethyl-4-oxo-](/img/structure/B13823487.png)
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13823492.png)
![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B13823499.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-hydroxy-1-benzothiophen-2-yl)ethanone](/img/structure/B13823500.png)
![1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid](/img/structure/B13823501.png)
